1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose
Brand Name: Vulcanchem
CAS No.: 53958-20-6
VCID: VC0015616
InChI: InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3/t8-,9-,10+,11+,12+/m1/s1
SMILES: CC(=O)OCC1C(C2C(C(O1)OC(=O)C)OC(=O)O2)OC(=O)C
Molecular Formula: C₁₃H₁₆O₁₀
Molecular Weight: 332.26

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose

CAS No.: 53958-20-6

Cat. No.: VC0015616

Molecular Formula: C₁₃H₁₆O₁₀

Molecular Weight: 332.26

* For research use only. Not for human or veterinary use.

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose - 53958-20-6

Specification

CAS No. 53958-20-6
Molecular Formula C₁₃H₁₆O₁₀
Molecular Weight 332.26
IUPAC Name [(3aS,4R,6R,7R,7aS)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate
Standard InChI InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3/t8-,9-,10+,11+,12+/m1/s1
SMILES CC(=O)OCC1C(C2C(C(O1)OC(=O)C)OC(=O)O2)OC(=O)C

Introduction

Chemical Identity and Structure

Nomenclature and Identification

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose, also known by its CAS number 53958-20-6, belongs to the family of protected carbohydrates. The compound is registered in chemical databases with PubChem CID 29987594 . Its systematic IUPAC name is [(3aS,4R,6R,7R,7aS)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH- dioxolo[4,5-c]pyran-6-yl]methyl acetate . Alternative names include 1,4,6-Tri-O-acetyl-a-D-mannopyranose 2,3-Carbonate and α-D-Mannopyranose Cyclic 2,3-Carbonate 1,4,6-Triacetate .

Molecular Structure and Representation

The compound has a molecular formula of C13H16O10 with a molecular weight of 332.26 g/mol . Structurally, it features a mannopyranose skeleton with three acetyl groups at positions 1, 4, and 6, plus a cyclic carbonate group bridging positions 2 and 3. The structure can be represented through various chemical notations:

  • InChI: InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3/t8-,9-,10+,11+,12+/m1/s1

  • SMILES: CC(=O)OC[C@@H]1C@HOC(=O)C

The compound's stereochemistry is critical to its reactivity and applications, with five stereogenic centers creating a specific three-dimensional arrangement.

Physical and Chemical Properties

Physical Characteristics

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose exists as a white crystalline solid with the following physical properties:

PropertyValueDetermination Method
Physical StateSolidExperimental
AppearanceWhite CrystallineExperimental
Melting Point115-117°CExperimental
Boiling Point487.5±45.0 °CPredicted
Density1.42±0.1 g/cm³Predicted
Molecular Weight332.26 g/molCalculated

Table 1: Physical properties of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose

Chemical Reactivity

The compound's reactivity is governed by its functional groups, particularly:

  • The anomeric acetyl group at position 1, which can serve as a leaving group in glycosylation reactions

  • The cyclic carbonate group connecting positions 2 and 3, which provides conformational rigidity and influences stereoselectivity in reactions

  • The secondary acetyl group at position 4 and primary acetyl group at position 6, which can be selectively manipulated under appropriate conditions

The strategic placement of these protecting groups creates a unique reactivity profile that makes the compound valuable in synthetic carbohydrate chemistry.

Applications in Organic Synthesis

Glycosylation Chemistry

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose serves as an important building block in carbohydrate chemistry, particularly in the synthesis of α-mannosides . The specific protection pattern facilitates controlled glycosylation reactions:

These features make the compound valuable for constructing complex oligosaccharides and glycoconjugates containing mannose residues.

Building Block for Complex Molecules

As a protected mannose derivative, this compound serves as an intermediate in the synthesis of complex carbohydrates, glycopeptides, and natural products containing mannose units. The selective deprotection capabilities allow for stepwise elaboration of molecular structures with precise control over regio- and stereochemistry.

Role in Polymer Chemistry

Recent research has explored the application of mannose-based cyclic carbonates in polymer chemistry, highlighting potential new uses for compounds like 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose.

Polycarbonate Synthesis

Six-membered cyclic carbonates derived from natural sugars like D-mannose can serve as monomers in ring-opening polymerization (ROP) reactions to produce polycarbonates . Research demonstrates that:

  • Polycarbonates can be rapidly prepared at ambient temperature through controlled ring-opening polymerization

  • The polymerization can be initiated by alcohols such as 4-methylbenzyl alcohol

  • Organocatalysts like 1,5,7-triazabicyclo[5.4.0]dec-5-ene (TBD) effectively catalyze the polymerization

  • The resulting polymers typically exhibit head-to-tail regiochemistry, as confirmed by NMR spectroscopy and supported by DFT calculations

Properties and Applications of Derived Polymers

Polycarbonates derived from mannose-based cyclic carbonates demonstrate several advantageous properties:

  • High-temperature resistance, enhancing their potential for various applications

  • Opportunities for post-polymerization functionalization, allowing for customization of material properties

  • Potential biodegradability due to the sugar-derived backbone

These characteristics suggest applications in high-performance commodity materials and biomedical materials . The use of renewable resources like D-mannose and carbon dioxide in polymer synthesis aligns with current trends toward sustainable chemistry and materials.

Analytical Methods and Characterization

Comprehensive characterization of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose is essential for confirming its structure and assessing its purity. Multiple analytical techniques can be employed:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound:

  • ¹H NMR would show characteristic signals for:

    • Acetyl methyl protons (typically around 2.0-2.2 ppm)

    • Ring protons with specific coupling patterns reflecting the mannopyranose stereochemistry

    • Methylene protons at position 6

  • ¹³C NMR would exhibit signals for:

    • Carbonyl carbons from acetyl groups (~170 ppm)

    • Carbonate carbonyl carbon (~155 ppm)

    • Ring carbons with characteristic chemical shifts

Additional spectroscopic methods include infrared (IR) spectroscopy to identify functional groups and mass spectrometry to confirm molecular weight and fragmentation patterns.

Chromatographic Methods

Chromatographic techniques are valuable for assessing purity and for separation purposes:

  • Thin-Layer Chromatography (TLC) for reaction monitoring

  • Column Chromatography for purification

  • High-Performance Liquid Chromatography (HPLC) for analytical and preparative purposes

X-ray Crystallography

X-ray crystallography can provide definitive confirmation of the three-dimensional structure, including absolute stereochemistry and conformation. This technique is particularly valuable for compounds with complex stereochemistry like 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator